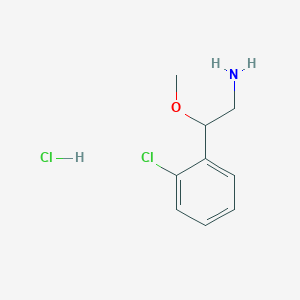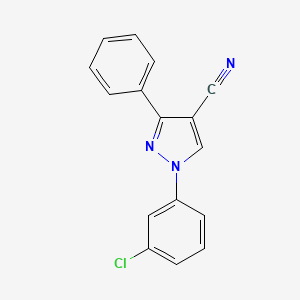
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
説明
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPPC , is a chemical compound with the following structural formula:
Synthesis Analysis
The synthesis of CPPC involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine followed by cyclization and subsequent nitrile group addition. The synthetic pathway can be summarized as follows:
- 3-chlorobenzaldehyde reacts with phenylhydrazine to form the intermediate 3-chlorophenylhydrazine .
- Cyclization of the intermediate leads to the formation of the pyrazole ring.
- Finally, the nitrile group is introduced to yield CPPC.
Molecular Structure Analysis
CPPC exhibits a pyrazole core structure, characterized by a five-membered ring containing two nitrogen atoms. The chlorophenyl and phenyl groups are attached to different positions of the pyrazole ring. The presence of the carbonitrile functional group enhances its reactivity.
Chemical Reactions Analysis
CPPC can participate in various chemical reactions, including:
- Substitution Reactions : The chlorophenyl group can undergo substitution reactions with nucleophiles.
- Cyclization Reactions : CPPC can cyclize further to form more complex heterocyclic compounds.
- Reduction Reactions : The carbonitrile group can be reduced to the corresponding amine.
Physical And Chemical Properties Analysis
- Melting Point : CPPC typically melts at a specific temperature (exact value varies).
- Solubility : It may exhibit solubility in certain organic solvents.
- Stability : CPPC’s stability under different conditions (light, temperature, etc.) should be investigated.
Safety And Hazards
- Toxicity : Assessing CPPC’s toxicity is crucial, especially if it is used in pharmaceuticals or other applications.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Consider its impact on the environment during production and use.
将来の方向性
Research avenues for CPPC include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Derivatives : Synthesize derivatives to explore structure-activity relationships.
- Industrial Applications : Explore its use in materials science or catalysis.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-14-7-4-8-15(9-14)20-11-13(10-18)16(19-20)12-5-2-1-3-6-12/h1-9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQSVFUTXIFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)

![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)
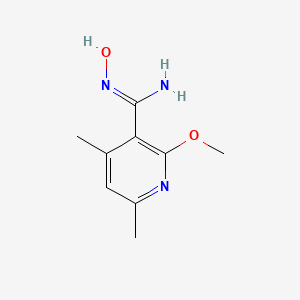
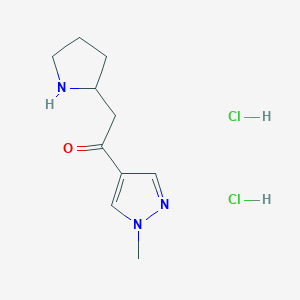

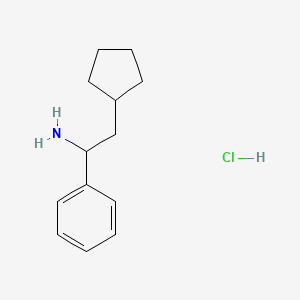
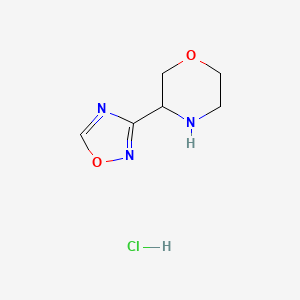

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
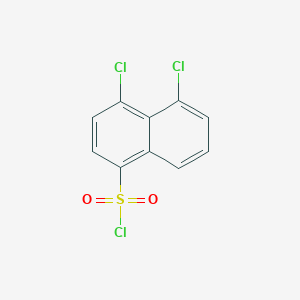
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
